molecular formula C21H18ClNO5 B12468933 3,3-dimethyl-2-oxobutyl 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

3,3-dimethyl-2-oxobutyl 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12468933
M. Wt: 399.8 g/mol
InChI Key: CQQFBQJHIMOSCZ-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-2-OXOBUTYL 2-(4-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-(4-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoindole Ring: This can be achieved through a cyclization reaction involving a phthalic anhydride derivative and an amine.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the isoindole ring with a 4-chlorophenyl group, typically using a Friedel-Crafts acylation reaction.

    Attachment of the 3,3-Dimethyl-2-Oxobutyl Group: This is usually done through an esterification reaction, where the carboxyl group of the isoindole ring reacts with 3,3-dimethyl-2-oxobutanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-2-OXOBUTYL 2-(4-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3,3-DIMETHYL-2-OXOBUTYL 2-(4-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-(4-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-DIMETHYL-2-OXOBUTYL 2-(4-CYCLOHEXYLPHENYL)-4-QUINOLINECARBOXYLATE
  • 3,3-DIMETHYL-2-OXOBUTYL 2-(4-ETHOXYPHENYL)-4-QUINOLINECARBOXYLATE
  • 3,3-DIMETHYL-2-OXOBUTYL 2-(4-METHYLBENZOYL)AMINOBENZOATE

Uniqueness

What sets 3,3-DIMETHYL-2-OXOBUTYL 2-(4-CHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18ClNO5

Molecular Weight

399.8 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-(4-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H18ClNO5/c1-21(2,3)17(24)11-28-20(27)12-4-9-15-16(10-12)19(26)23(18(15)25)14-7-5-13(22)6-8-14/h4-10H,11H2,1-3H3

InChI Key

CQQFBQJHIMOSCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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